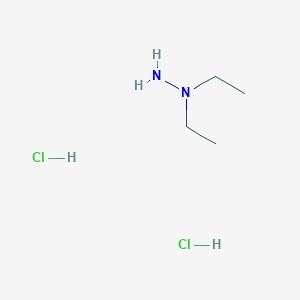

N,N-Diethylhydrazinedihydrochloride

Description

Historical Trajectory and Early Chemical Investigations of Substituted Hydrazine (B178648) Derivatives

The field of hydrazine chemistry began in 1875 with the serendipitous synthesis of the first substituted hydrazine, phenylhydrazine (B124118), by German chemist Emil Fischer. cookechem.com Fischer's discovery, achieved by reducing a diazonium salt, proved monumental, particularly for carbohydrate chemistry, where phenylhydrazine became an indispensable tool for forming crystalline derivatives (osazones), allowing for the separation and identification of sugars. cookechem.commedchemexpress.com The parent compound, free hydrazine, was not isolated until 1887 by Theodor Curtius. cookechem.com

Following these foundational discoveries, the synthesis of alkyl-substituted hydrazines became a significant area of investigation. However, these efforts were fraught with challenges. Much like the alkylation of ammonia (B1221849), direct alkylation of hydrazine with alkyl halides proved difficult to control, often resulting in complex mixtures of mono-, di-, tri-, and even tetra-substituted products that were difficult to separate. medchemexpress.com Early work by investigators such as Westphal highlighted that preparing derivatives with smaller alkyl groups, like ethyl, was particularly challenging. pharmacompass.com

The synthesis of disubstituted hydrazines branched into two primary paths, yielding either symmetrical (1,2-disubstituted) or unsymmetrical (1,1-disubstituted) isomers. The direct synthesis of 1,1-dialkylhydrazines from free hydrazine was possible but generally required tedious fractional distillation to isolate the desired product from over-alkylated mixtures. medchemexpress.com Alternative and more controlled, multi-step methods were developed, often involving the alkylation of protected hydrazine derivatives followed by hydrolysis. For example, symmetrical dimethylhydrazine was prepared by methylating and subsequently hydrolyzing 1,2-diformylhydrazine. cdnsciencepub.com The use of the dihydrochloride (B599025) salt became a standard and effective method for isolating and handling these alkylhydrazine bases, which are often hygroscopic liquids in their free form. pharmacompass.com

The Significance of N,N-Diethylhydrazinedihydrochloride within Contemporary Synthetic Chemistry and Chemical Theory

Substituted hydrazines are of considerable technical and commercial importance, serving as versatile precursors and reagents in a vast number of chemical processes. medchemexpress.comscbt.com They are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, such as pyrazoles, pyrazolidines, and pyridazines, which are scaffolds of immense interest in pharmaceutical and agrochemical research. biosynth.comchemdad.comacs.org The more famous analogue of the title compound, 1,1-dimethylhydrazine (B165182) (UDMH), is well-known as a storable, hypergolic rocket propellant. cookechem.comacs.orgorgsyn.org

This compound, the salt of the 1,1-diethyl isomer, functions as a stable source of the N,N-diethylhydrazine nucleophile. While specific, widespread applications of this particular diethyl derivative are less documented than for UDMH, its utility can be understood from the general reactivity of unsymmetrical dialkylhydrazines. It is important to distinguish N,N-diethylhydrazine (1,1-isomer) from its symmetrical counterpart, N,N'-diethylhydrazine (1,2-isomer). The two are frequently conflated in chemical databases, with much of the specific application data for the shared CAS number 7699-31-2 referring to the 1,2-isomer.

For instance, the compound listed under CAS 7699-31-2, identified as 1,2-diethylhydrazine (B154525) dihydrochloride, is documented as a key reactant in several modern synthetic methodologies. chemdad.com These include its use in three-component cascade reactions to produce aminoisoindolones and phthalazones, and in stereoselective heterocyclizations to create substituted hexahydropyrazolodiazepinecarboxylates. chemdad.com It also serves as a reactant for the synthesis of other azacycloalkanes, isoindoles, and pyrazole (B372694) derivatives. chemdad.com

Furthermore, theoretical studies using methods like Density Functional Theory (DFT) are increasingly applied to hydrazine derivatives to understand their structural properties, electronic characteristics, and reactivity. orgsyn.org Such computational analyses provide insights that can guide the development of new materials, such as those for organic electronics or dye-sensitized solar cells, where the electron-rich nature of the hydrazine moiety can be exploited. orgsyn.orgbldpharm.com

Scope and Research Objectives of this Academic Review

The objective of this review is to provide a focused and scientifically rigorous overview of this compound, grounded in the fundamental chemistry of substituted hydrazine derivatives. The scope is intentionally constrained to the chemical aspects of the compound. It will cover the historical development of its chemical class and its role and significance within the field of synthetic and theoretical chemistry. This article will strictly adhere to this academic framework, and as such, will not discuss information related to dosage, administration, or detailed safety and adverse effect profiles. The aim is to deliver a concise yet thorough chemical profile of the title compound for a professional audience.

Data Tables

Table 1: Physicochemical Properties of Diethylhydrazine Dihydrochloride Isomers

| Property | This compound (1,1-isomer) | N,N'-Diethylhydrazine Dihydrochloride (1,2-isomer) |

| Synonyms | Unsymmetrical Diethylhydrazine Dihydrochloride | Symmetrical Diethylhydrazine Dihydrochloride |

| CAS Number | Data not available in searched literature. | 7699-31-2 cookechem.comscbt.comchemdad.comsigmaaldrich.com |

| Molecular Formula | C₄H₁₂N₂ · 2HCl | C₄H₁₂N₂ · 2HCl scbt.com |

| Molecular Weight | 161.07 g/mol | 161.07 g/mol cookechem.comscbt.comchemdad.com |

| Appearance | Data not available in searched literature. | Off-White to white solid/powder chemdad.com |

| Melting Point | Data not available in searched literature. | 168-169 °C (decomposes) cookechem.comcdnsciencepub.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H14Cl2N2 |

|---|---|

Molecular Weight |

161.07 g/mol |

IUPAC Name |

1,1-diethylhydrazine;dihydrochloride |

InChI |

InChI=1S/C4H12N2.2ClH/c1-3-6(5)4-2;;/h3-5H2,1-2H3;2*1H |

InChI Key |

AWNZWNWUDYWSPH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)N.Cl.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Diethylhydrazinedihydrochloride and Its Analogues

Pioneering Synthetic Routes and Process Optimization Strategies for Hydrazine (B178648) Dihydrochlorides

The synthesis of hydrazine derivatives and their salts is built upon several foundational methods that have been refined over time for improved efficiency and yield. A classic and direct method for preparing N,N-diethylhydrazine involves a two-step process starting from diethylamine. The procedure consists of the nitrosation of diethylamine, followed by the reduction of the intermediate N-nitrosodiethylamine using a reducing agent like zinc amalgam in a hydrochloric acid medium. pleiades.online The resulting N,N-diethylhydrazine is then converted to its dihydrochloride (B599025) salt through reaction with hydrochloric acid. pleiades.online

The large-scale availability of hydrazine, the parent compound, is crucial for the synthesis of its derivatives. The Raschig process, which involves the oxidation of ammonia (B1221849) with alkaline hypochlorite (B82951), and the urea (B33335) process are two commercially significant methods for producing hydrazine hydrate (B1144303). researchgate.netgoogle.com Optimization of these core processes is critical for the economical production of hydrazine-based chemicals. For instance, the traditional urea process for hydrazine hydrate has been optimized to enhance efficiency. The improved process involves continuously feeding chlorine gas into diluted alkali and then reacting the resulting sodium hypochlorite solution with urea and sodium hydroxide. This optimized method can produce a crude hydrazine hydrate solution which is then concentrated. Innovations such as using a reverse circulation type evaporator for concentration help to improve efficiency, which was traditionally around 88%, and reduce steam consumption. google.com

Another approach for the preparation of hydrazine hydrohalides involves the oxidation of a benzophenone-imine using molecular oxygen with a copper halide catalyst to form a benzophenone-azine. google.com This intermediate is then hydrolyzed with an aqueous hydrohalogenic acid solution, which simultaneously produces the hydrazine hydrohalide and extracts the catalyst for recycling. google.com

Novel Reagents and Conditions in N,N-Diethylhydrazinedihydrochloride Synthesis

Recent advancements in synthetic organic chemistry have introduced novel reagents and conditions that overcome long-standing challenges in the synthesis of hydrazine derivatives. A significant breakthrough has been the development of palladium-catalyzed cross-coupling reactions to form arylhydrazines from aryl halides and hydrazine (NH₂NH₂). acs.orgacs.org This reaction has historically been difficult due to the reducing nature of hydrazine and the potential for multiple substitutions. The design of sophisticated ligands, particularly sterically demanding biaryl N-heterocyclic carbene (NHC) ligands, has been instrumental in creating a catalytic pocket that facilitates the selective mono-arylation of hydrazine. acs.org

Beyond catalysis, other novel methods have emerged for the synthesis of substituted hydrazines. These include:

Direct Reductive Alkylation: This method uses reagents like α-picoline-borane in a one-pot reaction to produce various N-alkylhydrazine derivatives. organic-chemistry.org

Lewis Base Promoted Reductive Hydrazination: Lewis bases such as hexamethylphosphoramide (B148902) (HMPA) can catalyze the direct synthesis of 1,1-disubstituted hydrazines from ketones or aldehydes and phenylhydrazines. organic-chemistry.org

Copper-Catalyzed Couplings: The use of copper catalysts, for example, enables the coupling of N-acyl-N′-substituted hydrazines with aryl iodides to regioselectively form N-acyl-N′,N′-disubstituted hydrazines. organic-chemistry.org

These modern techniques offer milder reaction conditions, greater functional group tolerance, and improved selectivity compared to more traditional synthetic approaches.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of hydrazines and their derivatives to reduce environmental impact and improve safety. A key focus has been the reduction or elimination of hazardous organic solvents and the use of more energy-efficient reaction conditions.

Microwave-assisted synthesis represents a significant green advancement. In one example, a solvent-free, one-pot method for preparing hydrazides directly from carboxylic acids under microwave irradiation was developed. researchgate.net This approach was found to be superior to conventional two-step methods that involve esterification followed by hydrazinolysis. researchgate.net A comparative analysis highlights the green benefits of the microwave approach.

| Parameter | Conventional Method (Process 1) | Microwave Method (Process 2) | Improvement |

|---|---|---|---|

| Number of Steps | Two | One | 50% Reduction |

| Heating Time | 6-9 hr | 60-200 s | 162-360 times less |

| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |

| E(nvironmental) Factor (Kg waste / Kg product) | 4.5 | 0.3 | 93.3% Reduction |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |

| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase |

Data sourced from a comparative study on hydrazide synthesis. researchgate.net

Other green strategies in hydrazine chemistry include:

Solid-Phase Synthesis: This technique can reduce the consumption of reagents and avoid the use of carcinogenic, mutagenic, or reprotoxic (CMR) solvents like DMF and DCM. nih.gov For instance, peptide hydrazides can be synthesized on a solid support and cleaved using aqueous HCl in a greener solvent like acetone. nih.gov

Solvent-Free Conditions: The synthesis of hippuric hydrazones has been achieved by irradiating ethyl hippurate with aromatic aldehydes under solvent-free conditions. ajgreenchem.com

Aqueous Conditions: An efficient method for the removal of a hydrazine group from certain substrates has been developed that can be performed in water for water-soluble compounds, highlighting its eco-friendly attributes. rsc.org

Stereochemical Control and Regioselectivity in Hydrazine Derivative Formation

Controlling the regioselectivity and stereochemistry during the synthesis of unsymmetrical or chiral hydrazine derivatives is a significant challenge due to the presence of two nucleophilic nitrogen atoms. Modern synthetic strategies have been developed to address this.

Regioselectivity is often achieved by using protecting groups to differentiate the two nitrogen atoms of hydrazine. The trifluoroacetyl group, for example, can serve as an effective activator and blocking group. cdnsciencepub.com By acylating a hydrazide with trifluoroacetic anhydride, one nitrogen is blocked, allowing for the selective alkylation of the other nitrogen using either Mitsunobu reactions with alcohols or reactions with alkyl halides. cdnsciencepub.com The trifluoroacetyl group can then be effectively removed under mild reductive or hydrolytic conditions. cdnsciencepub.com Metal-catalyzed reactions also offer high regioselectivity. For instance, the palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines proceeds with high regioselectivity. organic-chemistry.org Similarly, the reaction of substituted hydrazines with dicarbonyl compounds can be highly regio- and chemo-selective, leading to the formation of a single N¹-substituted pyrazole (B372694) isomer. nih.gov

Stereochemical control is crucial when synthesizing chiral hydrazine derivatives. A common strategy involves the separation of diastereomers. In one process, a mixture of hydrazine diastereomers is treated with a chiral acid, such as dibenzoyl-L-tartaric acid (L-DBTA) or its D-enantiomer. google.com This forms diastereomeric salts that can be separated by recrystallization. The desired isomer can then be isolated as a salt or liberated by treatment with a base, providing the chiral hydrazine with high stereochemical purity (>99:1). google.com

Comparative Analysis of Synthetic Efficiencies and Scalability for Hydrazine Salt Production

The efficiency and scalability of a synthetic route are critical for its practical application, whether in a laboratory or industrial setting. Efficiency is measured by factors such as chemical yield, reaction time, energy consumption, and waste generation.

The scalability of a process involves translating a laboratory-scale procedure to a larger, often industrial, scale. This requires consideration of factors like heat management, reagent addition rates, and product isolation. The optimization of the industrial urea process for hydrazine hydrate production, which involves moving from batch operations to a continuous process with improved evaporation and separation steps, is a prime example of enhancing scalability and efficiency. google.com The synthesis of Disperazol, a compound that undergoes ring-closure with hydrazine followed by HCl-salt formation, provides insight into scaling up. The final salt formation step, performed at lab scale by dissolving the active compound (46 g) in THF and adding HCl in ether, highlights the practical steps involved in producing a stable, water-soluble salt form on a larger scale. dtu.dk Procedures published in resources like Organic Syntheses are specifically designed to be reliable and scalable, providing detailed instructions that account for factors like exothermic reactions and efficient product crystallization and isolation. orgsyn.orgorgsyn.org

Mechanistic Investigations of N,n Diethylhydrazinedihydrochloride in Chemical Transformations

Elucidation of Reaction Pathways Involving N,N-Diethylhydrazinedihydrochloride as a Nucleophilic or Reducing Agent

The reactivity of N,N-diethylhydrazine, the free base of this compound, is characterized by the presence of two nitrogen atoms with lone pairs of electrons, allowing it to function as both a nucleophile and a reducing agent.

As a nucleophile, the reactivity of hydrazines is influenced by the substitution pattern on the nitrogen atoms. Studies on the kinetics of reactions between various amines and hydrazines with electrophiles like benzhydrylium ions have been conducted to determine their nucleophilicity parameters. researchgate.net While methyl groups tend to increase the reactivity at the α-position of hydrazines, they can decrease the reactivity at the β-position. researchgate.net In general, the nucleophilicity of hydrazine (B178648) is comparable to that of methylamine, suggesting that the introduction of an amino group does not dramatically enhance nucleophilicity more than a methyl group does. researchgate.net The reactions of N,N-diethylhydrazine with electrophiles such as carboxylic acids and alkyl halides typically result in the formation of the corresponding hydrazinium salts, underscoring its nucleophilic character. researchgate.net

The role of N,N-diethylhydrazine as a reducing agent is also a key aspect of its chemical behavior. It can participate in reactions involving the transfer of electrons to an oxidizing agent. For instance, the synthesis of N,N-diethylhydrazine itself involves a reduction step, specifically the reduction of N-nitrosodiethylamine. researchgate.net

Role of this compound in Redox Processes: Mechanistic Insights

This compound and its corresponding free base are involved in various redox processes, where they can be oxidized. The mechanism of these reactions often involves the formation of intermediate complexes and electron transfer steps.

Voltammetric studies on related compounds, such as N,N'-diethylhydroxylamine (DEHA), in the presence of metal chlorides like iron(III) chloride and copper(II) chloride, provide insight into these redox behaviors. In systems containing DEHA and iron(III) chloride, the formation of iron(II,III) complexes with nitron has been observed. researchgate.net Similarly, in the presence of copper(II) chloride, DEHA can lead to the formation of copper(I,II) complexes. researchgate.net These studies highlight that variously oxidized metal ions can be linked through chloride bridges in such systems. researchgate.net

The oxidation of hydrazines can proceed through different pathways depending on the specific reactants and conditions. For example, mechanistic studies on the formation of N-nitrosodimethylamine (NDMA) from dimethylamine (a structurally related compound) and monochloramine propose the formation of a 1,1-dimethylhydrazine (B165182) (UDMH) intermediate, which is subsequently oxidized by another molecule of monochloramine to yield NDMA. nih.gov This suggests that the oxidation of unsymmetrically substituted hydrazines can be a critical step in the formation of more complex molecules.

Theoretical and Experimental Studies of Transition States and Intermediates in this compound Reactions

Understanding the mechanistic pathways of reactions involving N,N-diethylhydrazine requires the characterization of transient species such as transition states and intermediates. Both theoretical and experimental methods are employed for this purpose.

Theoretical studies, often using quantum mechanical calculations, can model the geometries and energies of transition states and intermediates. For instance, in the base-catalyzed hydrolysis of amides, computational studies have been used to determine the structures of transition states and the associated free energy barriers for the formation of tetrahedral intermediates. nih.gov These calculations have shown that solvent molecules can play a crucial role in stabilizing the transition state. nih.gov Similar computational approaches can be applied to reactions of N,N-diethylhydrazine to elucidate the structures of intermediates formed during its nucleophilic attack or oxidation.

Experimental investigations provide tangible evidence for the proposed intermediates. In the context of N-heterocyclic carbene (NHC) catalysis, which involves intermediates analogous to those in some hydrazine reactions, the formation of the Breslow intermediate is a key step. nih.gov Mechanistic studies have been conducted to understand how the structure of the catalyst affects the rate of formation of this intermediate. nih.gov For hydrazine reactions, techniques like spectroscopy can be used to detect and characterize reaction intermediates.

Kinetic Analysis of Reactions Mediated by this compound

The kinetics of reactions involving N,N-diethylhydrazine provide quantitative insights into its reactivity. Kinetic analyses typically involve measuring reaction rates under various conditions to determine rate laws and rate constants.

The rates of reactions involving related amine and amide compounds have been studied extensively. For example, the rate coefficients for the reactions of N,N-dimethylformamide and N,N-dimethylacetamide with OH radicals and Cl atoms have been determined using relative kinetic techniques combined with spectroscopy. researchgate.net

Below is an interactive data table summarizing the measured rate coefficients for reactions of amides structurally related to N,N-diethylhydrazine derivatives with OH radicals and Cl atoms.

| Compound | Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| N-methylformamide | OH | (0.86 ± 0.24) × 10⁻¹¹ |

| N-methylformamide | Cl | (0.97 ± 0.17) × 10⁻¹⁰ |

| N,N-dimethylformamide | OH | (1.4 ± 0.3) × 10⁻¹¹ |

| N,N-dimethylformamide | Cl | (1.9 ± 0.3) × 10⁻¹⁰ |

| N,N-dimethylacetamide | OH | (1.9 ± 0.3) × 10⁻¹¹ |

| N,N-dimethylacetamide | Cl | (2.5 ± 0.4) × 10⁻¹⁰ |

Kinetic studies on the oxidation of various substrates by metal complexes have also been performed, revealing the order of the reaction with respect to each reactant and providing evidence for the proposed mechanism, such as the formation of an intermediate complex. nih.gov

Influence of Reaction Environment and Catalysis on Reactivity and Selectivity

The outcome of chemical reactions involving N,N-diethylhydrazine can be significantly influenced by the reaction environment, including the solvent, temperature, and the presence of catalysts.

Catalysis plays a pivotal role in many reactions of related nitrogen-containing compounds. N-heterocyclic carbenes (NHCs), for example, are powerful organocatalysts for a variety of transformations, including benzoin reactions. beilstein-journals.org The choice of catalyst, particularly the substituents on the NHC ring, can dramatically affect the reaction rate and even whether a reaction proceeds at all. nih.gov For instance, N-mesityl substituted NHCs are often more effective for reactions involving α,β-unsaturated aldehydes because they accelerate the formation of the key Breslow intermediate. nih.gov

The reaction medium can also have a profound effect. The nucleophilicity of amines and hydrazines, for example, is significantly different in water compared to acetonitrile, although the relative reactivities of different amines and hydrazines may remain similar in both solvents. researchgate.net

Furthermore, the presence of a catalyst can alter the decomposition pathway of hydrazine derivatives. Studies on the catalytic decomposition of hydrazine have shown that the nature of the catalyst, specifically the enthalpy of adsorption of nitrogen on the catalyst surface, can determine whether the decomposition yields nitrogen and hydrogen or ammonia (B1221849) and nitrogen. scielo.br

N,n Diethylhydrazinedihydrochloride in Advanced Organic Synthesis: Reagent Applications

Application in C-N Bond Formation Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic chemistry, essential for the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govnih.gov N,N-Diethylhydrazinedihydrochloride, by providing a reactive N,N-diethylhydrazine moiety upon neutralization, is an effective participant in reactions that forge these critical linkages. Its primary application in this domain is the synthesis of hydrazones, which are pivotal intermediates for building more complex heterocyclic systems. mdpi.comdergipark.org.tr

Synthesis of Substituted Hydrazones and Pyrazoles

N,N-Diethylhydrazine, sourced from its dihydrochloride (B599025) salt, readily reacts with carbonyl compounds such as aldehydes and ketones to form N,N-diethylhydrazones. This condensation reaction is a fundamental step that activates the carbonyl substrate for subsequent cyclization.

The most prominent application of this reactivity is in the synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms. dergipark.org.trclockss.org The classical Knorr pyrazole (B372694) synthesis and related methods involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. clockss.org In this context, N,N-diethylhydrazine reacts with the dicarbonyl substrate to form a pyrazole ring. The reaction typically proceeds through the formation of a hydrazone intermediate with one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. clockss.orgnih.gov

The use of substituted hydrazines like N,N-diethylhydrazine allows for the direct installation of substituents on one of the nitrogen atoms of the pyrazole ring, a crucial feature for tuning the electronic and biological properties of the final molecule. mdpi.comnih.gov Copper-promoted aerobic oxidative [3+2] cycloaddition reactions of N,N-disubstituted hydrazines with alkynoates provide a convenient, atom-economical, and regioselective pathway to substituted pyrazoles. organic-chemistry.org

Table 1: Examples of Pyrazole Synthesis from Hydrazine Derivatives and 1,3-Dicarbonyl Precursors

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Resulting Pyrazole Type | Reference(s) |

| Phenylhydrazine (B124118) HCl | Metal-dibenzylideneacetonate | Microwave, no base | 1-Aryl-5-phenyl-3-styryl-1H-pyrazole | nih.gov |

| Hydrazine Monohydrochloride | Ketones, Aldehydes | In situ oxidation (Br₂ or O₂) | 3,5-Disubstituted or 3,4,5-Trisubstituted Pyrazoles | organic-chemistry.org |

| Arylhydrazines | 1,3-Diketones | N,N-dimethylacetamide, Room Temp | 1-Aryl-3,4,5-substituted Pyrazoles | mdpi.com |

| N-Tosylhydrazones | Acetylene Gas | K₂CO₃, DMSO/NMP | Substituted Pyrazoles | mdpi.com |

Role in Heterocyclization Reactions

Beyond pyrazoles, hydrazine derivatives are instrumental in the synthesis of a wide array of other nitrogen-containing heterocycles. clockss.org The two nucleophilic nitrogen atoms of the hydrazine core make it an ideal component for building rings of various sizes. N,N-Diethylhydrazine can be employed in cyclocondensation reactions with appropriate difunctional electrophiles to generate six-membered rings like pyridazines and their derivatives. nih.gov For example, the reaction of a γ-keto acid with hydrazine hydrate (B1144303) is a standard method to form a dihydropyridazinone ring, which can be subsequently aromatized. nih.gov

Furthermore, hydrazine derivatives are used to construct 1,2,4-triazoles through reactions with compounds like acylamidrazones. clockss.org The versatility of hydrazines in reacting with precursors such as β-oxonitriles, α,β-unsaturated ketones, and acetylenic ketones underscores their broad utility in forming a diverse range of five- and six-membered heterocyclic systems. clockss.org

Utilization as a Precursor for Nitrogen-Containing Scaffolds

Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. orgsyn.orgorganicchemistrydata.org this compound serves as a fundamental precursor for introducing the N,N-diethylamino-substituted nitrogen scaffold into these larger, more complex molecular architectures.

The pyrazole and pyridazine (B1198779) rings, synthesized using N,N-diethylhydrazine, are themselves important scaffolds. nih.govnih.gov For instance, 1,3,5-trisubstituted pyrazoles are core components of several pharmaceutical drugs. nih.gov The ability to directly synthesize these heterocycles using N,N-diethylhydrazine allows for the efficient construction of libraries of compounds for drug discovery and late-stage functionalization of complex molecules. nih.gov The synthesis of a pyridazine-based compound from guaiacol (B22219) (a biomass derivative) and hydrazine hydrate highlights a sustainable route to valuable polymer feedstocks, demonstrating how hydrazine-derived heterocycles can be integrated into high-performance materials. nih.gov

This compound as a Selective Reducing Agent

Hydrazine and its derivatives can function as reducing agents in organic synthesis, a property stemming from the thermodynamic stability of the dinitrogen (N₂) molecule formed as a byproduct. organic-chemistry.orgyoutube.comchemicalbook.com N,N-Diethylhydrazine is classified as a reducing agent that can participate in reactions involving hydride transfer. orgchemres.org

The most well-known reduction involving a hydrazine derivative is the Wolff-Kishner reduction, which deoxygenates aldehydes and ketones to their corresponding methylene (B1212753) (CH₂) groups. organic-chemistry.orgyoutube.com The reaction proceeds via a hydrazone intermediate under harsh, basic conditions at high temperatures. While effective, these conditions limit its applicability to base-stable substrates. organic-chemistry.org Milder variations, such as the reduction of tosylhydrazones with reagents like sodium borohydride, achieve the same transformation under less demanding conditions. organic-chemistry.org

Another important application of hydrazine-based reduction is the generation of diimide (HN=NH) in situ. Diimide is a mild and selective reagent for the cis-reduction of non-polar double and triple bonds, offering a level of selectivity not easily achieved with more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, which often reduce a wider range of functional groups. organic-chemistry.orgnih.gov Hydrazine can also be used with catalysts like Pd/C for the selective reduction of nitroarenes to anilines, even in the presence of sensitive functional groups like halogens. youtube.com The reducing power of N,N-diethylhydrazine can be harnessed for similar selective transformations where controlled reduction is required.

Contributions to Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a cornerstone of green and efficient synthesis. nih.govnih.gov These reactions are highly valued for their ability to rapidly generate molecular complexity, reduce waste, and save time and resources. nih.govthieme-connect.de

Hydrazine derivatives are frequently employed as key components in MCRs to build heterocyclic scaffolds. nih.govthieme-connect.de A notable example is the four-component synthesis of pyrano[2,3-c]pyrazole derivatives, which typically involves the reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative. organic-chemistry.org In this type of reaction, N,N-diethylhydrazine would serve as the hydrazine source, first reacting with the β-ketoester to form a pyrazolone (B3327878) intermediate, which then participates in a subsequent cyclization with the adduct formed from the aldehyde and malononitrile. The use of various catalysts, including l-proline (B1679175) or nanomaterials, can facilitate these transformations under mild or environmentally benign conditions. organic-chemistry.orgrsc.org

Table 2: Selected Multicomponent Reactions Involving Hydrazine Derivatives

| Reaction Name/Type | Reactants | Catalyst/Solvent | Resulting Scaffold | Reference(s) |

| Synthesis of Pyrano[2,3-c]pyrazoles | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Ceria-Zirconia / Ethanol | Pyrano[2,3-c]pyrazole | organic-chemistry.org |

| Synthesis of Indenoquinoxalines | Ninhydrin, Malononitrile, Aryl Diamine | Water | Indenoquinoxaline | thieme-connect.de |

| Synthesis of N-pyridyl-tetrahydroisoquinolines | Cyclic Amine, Aldehyde, Malononitrile | L-Proline | Poly-substituted Pyridine | rsc.org |

| Synthesis of Furan derivatives | Pyruvic Acid, Aldehyde, 3,5-diamino-1,2,4-triazole | N/A | Fused Heterocycles |

Immobilized this compound Systems in Catalysis

The immobilization of reagents and catalysts on solid supports is a significant strategy in modern organic synthesis, aimed at improving operational efficiency and sustainability. Immobilized systems facilitate easier product purification, allow for catalyst recycling and reuse, and are well-suited for integration into continuous flow processes.

While the immobilization of various catalytic species is well-documented, specific examples of immobilized this compound for direct use in catalysis are not widely reported in the literature. However, the principles of immobilization could be applied to this reagent. For instance, the N,N-diethylhydrazine free base could be anchored to a polymer resin or inorganic support like silica. Such an immobilized system could then be used in reactions like hydrazone formation or heterocycle synthesis, with the key advantage being the simple filtration-based removal of the reagent from the reaction mixture. This would be particularly beneficial in flow chemistry setups. Research into immobilized catalysts for related processes, such as the use of nanocatalysts on N-doped carbon for hydrazine decomposition, points to the potential and ongoing interest in developing solid-supported systems for hydrazine-related chemistry.

Computational and Theoretical Chemistry Studies of N,n Diethylhydrazinedihydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N,N-Diethylhydrazinedihydrochloride. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of the molecule.

Detailed research findings from quantum chemical calculations would typically include the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the presence of nitrogen atoms with lone pairs of electrons would significantly influence the character and energy of the HOMO.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and the Fukui function, help in predicting the sites of electrophilic and nucleophilic attack. For instance, the nitrogen atoms are expected to be the primary nucleophilic centers. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution and interactions between orbitals, providing a more detailed picture of the bonding within the molecule. nih.gov

Table 1: Illustrative Reactivity Descriptors for this compound

| Descriptor | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. |

| Electronegativity (χ) | 2.65 eV | Measures the power of an atom to attract electrons. |

| Chemical Hardness (η) | 3.85 eV | Measures the resistance to change in electron distribution. |

Note: The values in this table are illustrative and represent the type of data generated from quantum chemical calculations.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide a detailed understanding of the interactions between this compound and its environment, such as solvent molecules or biological macromolecules. mdpi.comnih.gov

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the trajectory of each atom. This allows for the observation of dynamic processes, such as conformational changes and intermolecular interactions. For this compound in an aqueous solution, MD simulations could reveal the structure of the hydration shell around the molecule and the nature of hydrogen bonding between the compound and water molecules.

Key insights from MD simulations would include the radial distribution functions (RDFs) for different atom pairs, which describe the probability of finding one atom at a certain distance from another. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can provide information about the stability and flexibility of the molecule's conformation over the simulation time.

Table 2: Illustrative Data from Molecular Dynamics Simulations of this compound in Water

| Parameter | Illustrative Finding | Implication |

| Radial Distribution Function (g(r)) of N-H...O(water) | Peak at ~1.8 Å | Strong hydrogen bonding between the hydrazine (B178648) protons and water oxygen. |

| Root-Mean-Square Deviation (RMSD) | Low and stable after initial equilibration | The overall structure of the molecule is maintained during the simulation. |

| Root-Mean-Square Fluctuation (RMSF) of ethyl groups | Higher than the N-N backbone | The ethyl groups exhibit greater conformational flexibility. |

Note: The findings in this table are illustrative and represent the type of data that would be obtained from MD simulations.

Theoretical Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), while vibrational frequencies (IR and Raman) can be predicted from the second derivatives of the energy with respect to atomic displacements.

The theoretical prediction of NMR chemical shifts and coupling constants is another powerful application of quantum chemistry. By calculating the magnetic shielding tensors of the nuclei in the presence of an external magnetic field, it is possible to predict the chemical shifts of ¹H, ¹³C, and ¹⁵N atoms in the molecule. Comparing these predicted spectra with experimental data can help confirm the structure and conformation of the compound. nih.gov

Discrepancies between theoretical and experimental spectra can often be resolved by considering environmental effects, such as the solvent, which can be modeled using implicit or explicit solvent models in the calculations. nih.gov

Table 3: Illustrative Theoretically Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Illustrative Value |

| IR Spectroscopy | N-H stretch | ~3200 cm⁻¹ |

| ¹³C NMR | CH₂ chemical shift | ~50 ppm |

| ¹H NMR | CH₃ chemical shift | ~1.2 ppm |

| UV-Vis | λ_max | ~210 nm |

Note: The values presented are illustrative and represent typical outputs of theoretical spectroscopic predictions.

Reaction Mechanism Modeling using Density Functional Theory (DFT) and Other Computational Methods

DFT and other quantum chemical methods are invaluable for modeling the mechanisms of chemical reactions involving this compound. researchgate.net By calculating the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.net

For example, the mechanism of oxidation or reduction of the hydrazine moiety could be investigated. Computational modeling can elucidate the role of catalysts, the effect of substituents, and the stereochemistry of the products. The calculated reaction profiles can provide a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to determine experimentally.

The insights gained from reaction mechanism modeling can be used to optimize reaction conditions, design more efficient synthetic routes, or understand the metabolic pathways of the compound.

Conformation Analysis and Energetic Profiles of Hydrazine Systems

The conformational landscape of this compound can be explored using computational methods. Due to the rotation around the N-N and N-C bonds, the molecule can exist in several different conformations. Computational scans of the potential energy surface as a function of specific dihedral angles can identify the most stable conformers and the energy barriers between them. nih.gov

For hydrazine systems, the relative orientation of the lone pairs on the nitrogen atoms is a key factor determining the conformational preference. In this compound, the protonation of the nitrogen atoms will significantly influence the conformational energetics compared to the neutral parent hydrazine.

The results of a conformational analysis are typically presented as a potential energy profile, showing the relative energies of different conformers. This information is crucial for understanding the molecule's structure in different environments and how its shape might influence its reactivity and biological activity.

Table 4: Illustrative Conformational Analysis Data for this compound

| Dihedral Angle | Relative Energy (kcal/mol) | Conformation |

| 180° (anti) | 0.0 | Most stable |

| 60° (gauche) | 3.5 | Less stable |

| 0° (syn) | 10.2 | Transition state |

Note: This table provides an illustrative energetic profile for rotation around the N-N bond.

Coordination Chemistry and Metal Complexation of N,n Diethylhydrazinedihydrochloride

Ligand Properties of N,N-Diethylhydrazine (Free Base) and its Protonated Forms

N,N-Diethylhydrazine ((C₂H₅)₂NNH₂) is the free base form of the title compound. It is a colorless liquid that possesses two nitrogen atoms, each with a lone pair of electrons, making it a potential bidentate or bridging ligand. nih.gov However, the two nitrogen atoms are electronically and sterically distinct: one is a tertiary amine nitrogen bonded to two ethyl groups, while the other is a primary amine nitrogen (-NH₂) that is less sterically hindered.

This structural asymmetry influences its coordinating properties. In coordination with metal ions, substituted hydrazines like N,N-dimethylhydrazine have been observed to bind preferentially through the less sterically encumbered, unsubstituted nitrogen atom. kombyonyx.com By analogy, N,N-diethylhydrazine is expected to coordinate primarily through its terminal -NH₂ group.

As a base, N,N-diethylhydrazine readily reacts with acids to form salts. chemicalbook.com The reaction with two equivalents of hydrogen chloride (HCl) results in the formation of N,N-Diethylhydrazinedihydrochloride ((C₂H₅)₂N⁺H₂NH₂⁺)(Cl⁻)₂, where both nitrogen atoms are protonated. In this form, the lone pairs are engaged in N-H bonds, and the molecule cannot act as a neutral ligand unless it is deprotonated in situ. The protonated form, however, can interact with metal complexes through hydrogen bonding or other electrostatic interactions. The pKa of the conjugate acid of the related 1,2-diethylhydrazine (B154525) is 7.71, indicating moderate basicity. nih.gov

Table 1: Properties of N,N-Diethylhydrazine and Related Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Key Features |

|---|---|---|---|

| N,N-Diethylhydrazine | C₄H₁₂N₂ | 88.15 | Unsymmetrical, two distinct N donor sites. nih.gov |

| 1,2-Diethylhydrazine | C₄H₁₂N₂ | 88.15 | Symmetrical, two identical N donor sites. nih.gov |

Synthesis and Characterization of Transition Metal Complexes with N,N-Diethylhydrazine Moieties

The synthesis of transition metal complexes with simple alkylhydrazines like N,N-diethylhydrazine is less explored compared to their hydrazone counterparts. However, general synthetic methodologies for related compounds provide a framework for how such complexes could be prepared. Typically, the synthesis involves the reaction of a metal salt with the ligand in a suitable solvent. nih.govjmchemsci.comsysrevpharm.org For N,N-diethylhydrazine, the reaction would likely proceed by mixing the free base with a transition metal salt (e.g., chloride, acetate) in a solvent like ethanol. If starting from this compound, a base would be required to deprotonate the ligand and enable coordination.

An example with a related ligand, N,N'-dimethylhydrazine dihydrochloride (B599025), illustrates the process. The formation of a Rhodium(III) porphyrin complex was achieved by extracting an aqueous, basified solution of the dihydrochloride salt into a dichloromethane (B109758) solution containing the rhodium precursor. kombyonyx.com This indicates that deprotonation of the salt is key to enabling coordination.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

FT-IR Spectroscopy: The N-H stretching frequencies in the IR spectrum would shift upon coordination to a metal center. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. nih.govresearchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. Coordination to a metal center induces significant shifts in the signals of the ligand's protons and carbons. For instance, in the rhodium-N,N'-dimethylhydrazine complex, the NH and methyl proton resonances were highly shielded compared to the free ligand. kombyonyx.com

While specific examples for N,N-diethylhydrazine are not prevalent in the reviewed literature, the established methods for analogous hydrazine (B178648) and hydrazone complexes provide a clear path for their synthesis and structural elucidation. nih.govjmchemsci.comnih.gov

Catalytic Activity of this compound-Metal Complexes

Metal complexes containing hydrazine and hydrazone ligands are known to exhibit a wide range of catalytic activities. researchgate.net These complexes are particularly noted in oxidation and reduction reactions. The presence of an N-H moiety is a key feature in many molecular catalysts, such as the Noyori-type catalysts used for asymmetric hydrogenation. researchgate.net In these systems, the N-H group can participate in the catalytic cycle, often by stabilizing transition states through hydrogen bonding. researchgate.net

Given that N,N-diethylhydrazine possesses an N-H₂ group, its metal complexes have the potential to act as catalysts in similar transformations. Although direct catalytic applications of N,N-diethylhydrazine complexes are not widely reported, the chemistry of the closely related N,N-dimethylhydrazine (UDMH) provides relevant insights. For example, UDMH in combination with ferric chloride has been used as an effective reduction system for the synthesis of DNA-binding compounds and for the transformation of nitroarenes into anilines. sigmaaldrich.com

Table 2: Potential Catalytic Applications of Hydrazine-based Complexes

| Reaction Type | Catalyst System Component | Role of Hydrazine Moiety |

|---|---|---|

| Asymmetric Hydrogenation | Noyori-type Ru-diamine complexes | N-H group stabilizes transition state via H-bonding. researchgate.net |

| Reductive Cyclization | N,N-Dimethylhydrazine / FeCl₃ | Acts as the reductant in the system. sigmaaldrich.com |

The potential for N,N-diethylhydrazine-metal complexes to catalyze reactions such as hydrogenations, reductions, and C-C or C-N bond formations is significant, though it remains an area requiring further research.

Supramolecular Assemblies Involving this compound Moieties

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The N-H protons of N,N-diethylhydrazine and its protonated forms are capable of acting as hydrogen-bond donors, which is a primary driving force for the formation of supramolecular assemblies.

Research has shown that N,N-diethylhydrazine can react with o-benzoylbenzoic acid to form an ionic-molecular salt-like complex, where the components are held together by hydrogen bonds. This demonstrates the fundamental ability of the N,N-diethylhydrazine moiety to participate in the construction of supramolecular architectures.

In the broader context of related compounds, hydrazone and thiosemicarbazone Schiff bases, which also contain N-H functionalities, are well-documented to form extensive two- and three-dimensional supramolecular networks. researchgate.net These assemblies are typically mediated by a combination of hydrogen bonds (e.g., N-H···O, N-H···S) and other weak interactions like C-H···π interactions. researchgate.net Similarly, lanthanide complexes with polydentate hydrazone ligands can undergo self-assembly processes to form complex, stable crystal structures.

Therefore, it is highly probable that N,N-diethylhydrazine and its dihydrochloride salt can act as building blocks for supramolecular assemblies, either through coordination to metal centers that also bind other bridging ligands or through direct hydrogen bonding interactions with suitable acceptor molecules.

Emerging Applications of N,n Diethylhydrazinedihydrochloride in Materials Science

Role as a Precursor in Polymer Chemistry and Polymer Functionalization

A comprehensive search of scientific databases and academic journals did not yield any specific studies or patents detailing the use of N,N-Diethylhydrazinedihydrochloride as a precursor in polymer chemistry or for polymer functionalization.

Synthesis of Hydrazine-Containing Polymers

There is no available research that specifically describes the synthesis of hydrazine-containing polymers using this compound as a monomer or precursor. While the synthesis of various hydrazine-containing polymers is a known field of study, the role of this specific diethyl-substituted hydrazine (B178648) dihydrochloride (B599025) salt in such polymerizations has not been reported in the accessible literature.

Cross-Linking Agents and Modifiers

No literature was found to suggest the application of this compound as a cross-linking agent or modifier for polymeric materials. The existing body of research on polymer cross-linking focuses on other classes of chemical agents, and the potential for this specific compound to create or modify polymer networks has not been explored in published studies.

Integration into Functional Materials: Beyond Molecular Systems

The integration of this compound into functional materials, extending beyond simple molecular systems, is not a topic that has been covered in the available scientific literature. There are no reports on its incorporation into composites, coatings, or other functional material systems to impart specific properties.

This compound in the Development of Advanced Catalytic Supports

There is no evidence in published research to indicate that this compound has been investigated or utilized in the development of advanced catalytic supports. The field of catalytic support materials is extensive, but the use of this particular compound as a precursor, modifier, or component of such supports has not been documented.

Potential in Nanomaterial Synthesis and Surface Modification

A thorough search for the application of this compound in the synthesis or surface modification of nanomaterials yielded no specific results. While the surface functionalization of nanoparticles is a broad and active area of research, there are no studies indicating the use of this compound for these purposes. Its potential role in controlling nanoparticle growth, stabilization, or surface chemistry remains unexplored in the current body of scientific literature.

Advanced Analytical Methodologies for N,n Diethylhydrazinedihydrochloride Research

Novel Spectroscopic Techniques for Probing Reactivity and Structure in situ

To understand the transient nature of reactive intermediates and catalyst surface changes during reactions involving N,N-Diethylhydrazinedihydrochloride, in situ spectroscopic methods are indispensable. elsevier.comnih.gov These techniques allow for real-time monitoring of chemical processes as they occur, providing critical data on reaction mechanisms and structural changes without disturbing the system. nih.govyoutube.com

Key in situ spectroscopic techniques applicable to the study of this compound include:

In situ Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflectance (ATR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are powerful for monitoring changes in chemical bonding in real-time. nih.gov For instance, in studies of heterogeneous catalysis involving this compound, in situ IR could track the adsorption of the molecule onto a catalyst surface and the formation of intermediate species by observing characteristic vibrational frequency shifts of the N-N and C-N bonds. youtube.com

In situ Raman Spectroscopy: This technique is highly complementary to IR spectroscopy, particularly for symmetric vibrations and for analysis in aqueous media. Surface-Enhanced Raman Spectroscopy (SERS) can be employed to amplify the signal of this compound adsorbed on a metal surface (e.g., silver or gold), enabling the detection of surface-adsorbate interactions and the identification of short-lived intermediates during electrochemical or catalytic reactions. nih.gov

In situ X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides crucial information on the electronic state and local atomic environment of specific elements. nih.gov When studying reactions of this compound with metal-based catalysts or reagents, in situ XAS can probe changes in the oxidation state and coordination environment of the metal center as the reaction proceeds, offering insights into the catalytic cycle. nih.govtudelft.nl

In situ UV-Vis Spectroscopy: This method can be used to monitor changes in the concentration of reactants, products, or colored intermediates that absorb in the ultraviolet-visible range, providing kinetic data for reactions involving this compound. tudelft.nl

These advanced in situ methods provide a dynamic picture of reaction pathways, moving beyond the static information offered by basic characterization of isolated reactants and products. youtube.com

Chromatographic Developments for Complex Reaction Mixture Analysis Involving this compound

Analyzing the products and byproducts from reactions of this compound often involves separating components within a complex matrix. Modern chromatographic techniques offer the high resolution and sensitivity required for this task. nih.gov

Recent developments focus on enhancing separation efficiency, reducing analysis time, and improving detection limits.

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm) compared to traditional High-Performance Liquid Chromatography (HPLC), resulting in significantly higher resolution, faster analysis times, and improved sensitivity. nih.gov A UPLC method coupled with mass spectrometry (MS) would be highly effective for separating this compound from its precursors, isomers, and degradation products. nih.govnih.gov

Reversed-Phase HPLC: This remains a cornerstone technique. For a polar compound like this compound, a C18 column is a common choice for the stationary phase. rsc.org Method development would involve optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with pH modifiers) to achieve optimal separation from other components in the reaction mixture. rsc.orgnih.gov

Advanced Sample Preparation: Innovations in sample preparation are critical for reliable chromatographic analysis. Disposable Pipette Extraction (DPX), a form of solid-phase extraction (SPE), offers a rapid and efficient method for cleaning up and concentrating samples prior to injection. rsc.org For a reaction mixture containing this compound, a DPX method using a C18 sorbent could selectively extract the compound and its non-polar derivatives, removing interfering salts and polar impurities. rsc.orgmdpi.com

The table below outlines a hypothetical comparison of chromatographic methods for analyzing a complex reaction mixture.

| Parameter | Conventional HPLC | UPLC | HPLC with DPX Sample Prep |

| Stationary Phase | C18, 3-5 µm particles | C18, <2 µm particles | C18, 3-5 µm particles |

| Typical Run Time | 30-60 min | 5-15 min | 30-60 min (plus prep time) |

| Resolution | Good | Excellent | Good |

| Sensitivity | Moderate | High | High (due to preconcentration) |

| Key Advantage | Widely available | Speed and resolution nih.gov | Removes matrix interference rsc.org |

Electrochemical Methods for Studying Redox Behavior

Electrochemical techniques are fundamental for investigating the redox properties of this compound, such as its oxidation potential and electron transfer mechanisms. This is crucial for applications in electrosynthesis or as a reducing agent.

Cyclic Voltammetry (CV): CV is the primary technique used to probe the redox behavior of a compound. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that reveals the potentials at which the compound is oxidized or reduced. For this compound, CV can be used to determine its oxidation potential, assess the reversibility of the electron transfer process, and identify the formation of electroactive intermediates. Studies on related hydrazine (B178648) derivatives show that electrochemical N-N coupling is a feasible pathway, a process that can be investigated using CV. rsc.org

Controlled Potential Electrolysis (CPE): Also known as bulk electrolysis, this method involves holding the electrode at a fixed potential (determined from CV) to quantitatively convert the starting material into its oxidized or reduced form. Subsequent analysis of the solution by chromatography or spectroscopy allows for the identification of reaction products, providing definitive insights into the redox reaction pathway.

Development of Modified Electrodes: The electrochemical response can be enhanced by using chemically modified electrodes. For example, incorporating specific materials into a carbon paste electrode can improve sensitivity and selectivity for the detection of related amine compounds. researchgate.net Similar strategies could be developed to create sensors for this compound. Research on the electrochemical fluorination of related amines also highlights how electrochemical methods can be used to drive synthetic transformations. epa.gov

Advanced Mass Spectrometry Approaches for Tracing Reaction Pathways

Mass spectrometry (MS) is an unparalleled tool for identifying unknown compounds and elucidating reaction mechanisms by providing precise mass-to-charge ratio information. nih.gov

Tandem Mass Spectrometry (MS/MS): Techniques like Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) MS are essential for structural elucidation. In an MS/MS experiment, a specific ion (e.g., the molecular ion of a suspected intermediate) is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint that can confirm the identity of the compound. This is invaluable for tracing the transformation of this compound through a multi-step reaction. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments (e.g., TOF or Orbitrap) can measure mass with extremely high accuracy (typically <5 ppm). This allows for the determination of the elemental formula of an unknown product or intermediate, significantly narrowing down the possibilities for its structure.

Ambient Ionization Techniques: Methods like Desorption Electrospray Ionization (DESI) or Direct Analysis in Real Time (DART) allow for the direct analysis of samples in their native state with minimal preparation. These could be used to rapidly screen reaction progress on surfaces or in solution.

Hyphenated Techniques (LC-MS/MS): The combination of liquid chromatography with tandem mass spectrometry is the gold standard for analyzing complex mixtures. rsc.org LC separates the components, which are then sequentially introduced into the mass spectrometer for identification and quantification. An LC-MS/MS method using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) would be highly effective for identifying products from this compound reactions. nih.gov

Research into Novel Derivatization Strategies for Enhanced Analytical Detection

Derivatization is the process of chemically modifying an analyte to make it more suitable for analysis by a specific technique, such as HPLC with UV or fluorescence detection, or gas chromatography (GC). researchgate.net For a compound like this compound, which lacks a strong chromophore, derivatization can dramatically improve detection limits. mdpi.comresearchgate.net

Derivatization for HPLC-UV/FLD: Reagents can be used to attach a UV-absorbing or fluorescent tag to the N,N-Diethylhydrazine molecule.

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): This reagent reacts with primary and secondary amines to produce a highly fluorescent derivative, enabling sensitive detection by HPLC with a fluorescence detector (FLD). mdpi.com

N,N-diethyl-2,4-dinitro-5-fluoroaniline: This novel reagent reacts with amines to yield stable derivatives with strong UV absorbance, suitable for quantification by HPLC-UV. nih.gov

Derivatization for LC-MS: Derivatization can also be used to improve ionization efficiency in mass spectrometry.

Rhodamine-based Reagents: Attaching a rhodamine tag, which contains a pre-formed quaternary ammonium (B1175870) group, ensures high ionization efficiency in positive-ion ESI-MS, leading to a significant improvement in sensitivity. nih.gov

Derivatization for GC-MS: The hydrazine functional group can be derivatized to form more volatile and thermally stable products suitable for GC analysis. Reagents like pentafluorophenylhydrazine (B1196947) (PFPH) are used to derivatize carbonyls, but the underlying principle of forming a stable hydrazone can be adapted. researchgate.net For N,N-Diethylhydrazine, acylation or silylation could be explored to improve its chromatographic behavior.

The table below summarizes potential derivatization strategies and their benefits.

| Derivatizing Reagent | Target Functionality | Analytical Technique | Primary Benefit | Reference |

| NBD-Cl | Secondary Amine | HPLC-FLD | Adds a fluorescent tag for high sensitivity. | mdpi.com |

| Rhodamine B isothiocyanate | Secondary Amine | LC-MS | Improves ESI+ ionization efficiency. | nih.gov |

| N,N-diethyl-2,4-dinitro-5-fluoroaniline | Secondary Amine | HPLC-UV | Creates a stable, UV-active derivative. | nih.gov |

| Acylating Agent (e.g., Acetic Anhydride) | Hydrazine | GC-MS | Increases volatility and thermal stability. | nih.gov |

Future Research Directions and Unexplored Frontiers in N,n Diethylhydrazinedihydrochloride Chemistry

Opportunities in Asymmetric Synthesis Utilizing N,N-Diethylhydrazinedihydrochloride

Asymmetric synthesis, the controlled creation of chiral molecules, is a cornerstone of modern pharmaceutical and materials science. youtube.comnih.gov While direct applications of this compound in this field are not yet established, the chemistry of related hydrazine (B178648) derivatives provides a compelling blueprint for future exploration.

The core opportunity lies in developing chiral ligands or catalysts derived from the N,N-diethylhydrazine moiety. The nitrogen atoms in the hydrazine core can serve as coordination sites for metal catalysts, and the ethyl groups offer a scaffold for introducing chiral auxiliaries. Research could focus on synthesizing chiral versions of N,N-diethylhydrazine, which could then be used in metal-catalyzed reactions like asymmetric hydrogenation or carbon-carbon bond-forming reactions. nih.gov For instance, chiral phosphoric acid has been shown to catalyze amidation reactions involving hydrazine derivatives, suggesting a potential pathway for enantioselective transformations. rsc.org

Another promising area is the use of this compound as a precursor in the synthesis of more complex chiral building blocks. Through reactions like reductive amination or alkylation, the diethylamino group can be incorporated into larger molecules, which are then subjected to asymmetric transformations. organic-chemistry.orgnsf.gov The development of methods for the enantioselective synthesis of dialkyl carbinol derivatives, for example, highlights the ongoing challenge and importance of creating chiral centers adjacent to alkyl groups, a challenge to which N,N-diethylhydrazine derivatives could potentially contribute. nih.gov

Table 1: Potential Asymmetric Reactions for N,N-Diethylhydrazine Derivatives

| Reaction Type | Potential Role of N,N-Diethylhydrazine Derivative | Catalyst Type | Desired Outcome |

| Asymmetric Hydrogenation | Chiral Ligand | Transition Metal (e.g., Rh, Ru, Ir) | Enantiomerically enriched products |

| Asymmetric Alkylation | Chiral Auxiliary | Organocatalyst or Metal Complex | Chiral α-substituted compounds |

| Asymmetric C-N Coupling | Chiral Ligand/Reagent | Palladium or Copper Catalyst | Chiral arylhydrazines |

| Reductive Amination | Prochiral Substrate Precursor | Chiral Acid or Metal Catalyst | Chiral amines and derivatives |

Integration into Flow Chemistry Systems and Microfluidic Devices

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. ucd.ie The integration of this compound chemistry into such systems represents a major frontier for process intensification and safety improvement, particularly given the hazardous nature of many hydrazine compounds. ucd.ie

Recent studies have demonstrated the successful application of continuous flow technology for the synthesis of various hydrazine derivatives. rsc.orgrsc.org These systems allow for precise control over reaction parameters, which can minimize the formation of side products and improve yields. rsc.org For reactions involving potentially explosive or toxic intermediates, such as those that can arise in diazotization reactions, microfluidic reactors provide a safer environment by minimizing the volume of hazardous material present at any given time. researchgate.net

A key research direction is the development of dedicated flow reactors, potentially fabricated from corrosion-resistant materials like silicon carbide, for reactions involving this compound. ucd.ie This could enable high-temperature or high-pressure reactions that are difficult to control in batch reactors. For example, the Wolff-Kishner reduction, which often uses hydrazine hydrate (B1144303), has been successfully adapted to a continuous flow process with reduced hazards and improved efficiency. ucd.ie Similar strategies could be developed for reactions utilizing this compound. Furthermore, flow systems can be coupled directly with analytical techniques for real-time monitoring and optimization. nih.gov

Table 2: Advantages of Flow Chemistry for Hydrazine Derivative Synthesis

| Feature | Benefit in Hydrazine Chemistry | Supporting Evidence |

| Enhanced Safety | Minimizes accumulation of toxic/explosive intermediates. ucd.ie | Wolff-Kishner reaction performed safely at production scale. ucd.ie |

| Improved Control | Precise control of temperature, pressure, and stoichiometry. | Reduces side reactions and improves yield. rsc.org |

| Scalability | Facilitates easy scale-up from lab to production. rsc.org | Enables large-scale synthesis of hydrazine derivatives. rsc.org |

| Automation | Allows for automated and continuous production. | Leads to lower operating expenditure in industrial settings. ucd.ie |

Green Solvents and Sustainable Approaches in Reactions Involving this compound

The principles of green chemistry call for the reduction or elimination of hazardous substances in chemical processes. A significant area for future research is the replacement of conventional, often toxic, organic solvents used in reactions with this compound with more environmentally benign alternatives.

Many syntheses involving hydrazine derivatives currently employ solvents like N,N-dimethylformamide (DMF) or chlorinated hydrocarbons. organic-chemistry.org Research into the solubility and reactivity of this compound in green solvents such as water, supercritical CO2, ionic liquids, or bio-derived solvents like ethyl lactate (B86563) is a critical first step. acs.org For example, transition-metal-catalyst-free reactions of activated amides with hydrazine have been successfully conducted in an aqueous environment at room temperature. organic-chemistry.org

Interdisciplinary Research Avenues and Applications in Novel Chemical Technologies

The unique chemical properties of the N-N bond in this compound open doors to a wide range of interdisciplinary applications, extending beyond traditional organic synthesis.

Materials Science: The diethylamino groups can be functionalized to create monomers for novel polymers or dendrimers. These materials could have applications in areas such as drug delivery, coatings, or as ligands for capturing metal ions. The reaction of N,N-dimethylhydrazine to form precursors for DNA-binding compounds suggests a pathway for creating bioactive materials. sigmaaldrich.com

Energetic Materials: Hydrazine and its derivatives are well-known for their use as rocket propellants and in explosives. wiley.comnih.gov Future research could focus on the synthesis of new energetic materials based on the N,N-diethylhydrazine scaffold, potentially offering improved performance or safety characteristics.

Analytical Chemistry and Sensor Technology: The reactivity of the hydrazine functional group can be harnessed to develop new chemosensors. For instance, sensors could be designed for the detection of specific analytes through colorimetric or fluorometric changes upon reaction with the hydrazine moiety. Flow-injection analysis methods have already been developed for the detection of hydrazine derivatives. nih.govacs.org

Pharmaceuticals and Agrochemicals: While many hydrazine derivatives have found use as pharmaceuticals and pesticides, there is still vast potential for discovering new bioactive molecules. wiley.comwikipedia.org Late-stage functionalization, a strategy to modify complex molecules like existing drugs, could be applied using N,N-diethylhydrazine derivatives to create new drug candidates with altered pharmacological profiles. acs.org

The exploration of these frontiers will require collaboration between organic chemists, materials scientists, engineers, and biologists to fully realize the potential of this compound in the next generation of chemical technologies.

Q & A

Basic: What analytical methods are recommended to verify the purity and structural integrity of N,N-Diethylhydrazinedihydrochloride?

To confirm purity and structure, use a combination of HPLC (for quantitative purity assessment) and NMR (for structural confirmation via proton and carbon-13 spectra). Cross-validate with elemental analysis to ensure stoichiometric consistency of C, H, N, and Cl. For trace impurities, LC/MS can detect low-level contaminants (e.g., residual solvents or byproducts) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors.

- Emergency measures: In case of skin contact, rinse immediately with water for 15 minutes. For accidental ingestion, seek medical attention and provide Safety Data Sheet (SDS) to healthcare providers .

- Storage: Store in a cool, dry place (<25°C) in airtight containers to prevent hygroscopic degradation .

Advanced: How can researchers optimize reaction conditions when using this compound as a precursor in hydrazine-based syntheses?

- Solvent selection: Test polar aprotic solvents (e.g., DMF or acetonitrile) for solubility, but avoid DMF if residual solvent interference is a concern .

- Temperature control: Conduct kinetic studies at 25–60°C to balance reaction rate and side-product formation.

- Stoichiometry: Use in situ derivatization (e.g., with phosphomolybdic acid) to monitor intermediate formation via UV-Vis spectroscopy .

Advanced: How should researchers address contradictions in stability data for this compound under varying pH conditions?

- Experimental design: Perform accelerated stability studies at pH 2–12 (using HCl/NaOH buffers) and analyze degradation products via HPLC-UV and high-resolution MS .

- Data reconciliation: Compare kinetic degradation rates (e.g., Arrhenius plots) across pH levels. If contradictions persist, validate with NMR to identify structural changes (e.g., hydrolysis or oxidation) .

Basic: What are the best practices for synthesizing this compound from its free base?

- Acidification: React N,N-Diethylhydrazine with concentrated HCl (1:2 molar ratio) in an ice bath to control exothermic heat.

- Precipitation: Add cold diethyl ether to the reaction mixture to isolate the hydrochloride salt.

- Purification: Recrystallize from ethanol/water (3:1 v/v) to achieve >98% purity .

Advanced: How can researchers mitigate hygroscopicity-related challenges during storage and handling?

- Desiccant use: Store samples with silica gel or molecular sieves in vacuum-sealed containers.

- Handling protocol: Equilibrate the compound to room temperature in a dry nitrogen glovebox before use to minimize moisture uptake.

- Monitoring: Regularly test water content via Karl Fischer titration and correlate with stability data .

Advanced: What strategies are effective in resolving conflicting bioactivity results from in vitro vs. in vivo studies involving this compound?

- Dose-response calibration: Ensure in vitro concentrations match in vivo bioavailability (accounting for metabolic clearance).

- Metabolite profiling: Use LC/MS/MS to identify active metabolites in plasma/tissue samples.

- Model validation: Cross-check results with orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to rule out off-target effects .

Basic: How should researchers validate the absence of toxic byproducts in synthesized batches?

- Toxicological screening: Test for hydrazine derivatives (e.g., via GC-MS ) and heavy metals (using ICP-MS ).

- Biological assays: Conduct cytotoxicity assays in HEK293 or HepG2 cells at 10–100 µM concentrations to confirm safety margins .

Advanced: What computational tools can predict the reactivity of this compound in novel synthetic pathways?

- DFT calculations: Model reaction pathways using Gaussian or ORCA software to predict transition states and activation energies.

- Cheminformatics: Leverage PubChem and ChemSpider databases to compare reactivity with structurally related hydrazine derivatives .

Basic: What are the key parameters to document in experimental protocols for reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.